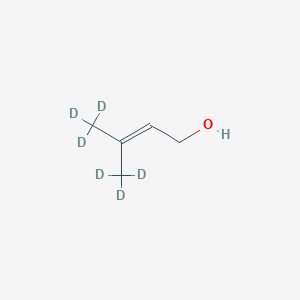

3-Methyl-2-buten-1-ol-d6

Übersicht

Beschreibung

3-Methyl-2-buten-1-ol-d6 (CAS: 53439-16-0) is a deuterated isotopologue of 3-methyl-2-buten-1-ol (unlabeled CAS: 556-82-1), a naturally occurring allylic alcohol. The deuterated form replaces six hydrogen atoms with deuterium, resulting in the molecular formula C₅H₄D₆O and a molecular weight of 92.17 g/mol . It is primarily used as a stable isotope-labeled internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies, enabling precise quantification in analytical workflows .

Vorbereitungsmethoden

Catalytic Deuteration of Prenol

The direct deuteration of prenol (3-methyl-2-buten-1-ol) represents a straightforward route to 3-methyl-2-buten-1-ol-d6. This method involves hydrogen-deuterium (H-D) exchange under catalytic conditions. A palladium-on-carbon (Pd/C) catalyst facilitates the replacement of hydrogen atoms with deuterium in the presence of deuterium gas (D2). Reaction parameters such as temperature (50–150°C), pressure (1–5 bar), and catalyst loading (5–10 wt%) significantly influence deuteration efficiency .

Isotopic incorporation primarily occurs at the hydroxyl and allylic positions due to their higher proton mobility. Post-reaction purification via fractional distillation ensures >98% isotopic purity, though side products like 3-methyl-2-buten-1-al-d6 may form if oxidation occurs . Industrial-scale implementations employ continuous-flow reactors to maintain consistent D2 exposure, achieving throughputs of 10–20 kg/day .

Reduction of Deuterated Esters

Deuterated esters serve as precursors for this compound through hydride reduction. For example, methyl 3-methyl-2-butenoate-d6 undergoes reduction using lithium aluminum deuteride (LiAlD4) in anhydrous diethyl ether at 0°C . The reaction proceeds via nucleophilic acyl substitution, replacing the ester oxygen with a deuterated alkoxide intermediate.

4 \rightarrow \text{RCD}2\text{OD} + \text{LiOR'} + \text{Al(OH)}_3

Key advantages include precise deuteration at the β-carbon and minimal isotopic scrambling. A reported yield of 77% was achieved under optimized conditions (3 hours, stoichiometric LiAlD4) . Post-reaction quenching with 2M HCl and extraction with dichloromethane (DCM) yields a crude product, further purified via silica gel chromatography.

Isotope Exchange via LDA-Mediated Deprotonation

Lithium diisopropylamide (LDA) enables selective deuteration at acidic protons. In this method, prenol is treated with LDA in tetrahydrofuran (THF) at -70°C, generating a resonance-stabilized enolate. Subsequent quenching with deuterium oxide (D2O) introduces deuterium at the α- and γ-positions .

2\text{O}} \text{Prenol-d}6

This approach achieved 81% deuteration in a batch process, with reaction times under 5 minutes at 0°C . Solvent choice is critical: THF enhances enolate stability, while ethereal solvents minimize side reactions. Scalability is limited by the exothermic nature of LDA reactions, necessitating cryogenic conditions for large batches.

Synthesis from Deuterated Starting Materials

Using deuterated precursors like acetone-d6 avoids post-synthetic isotopic labeling. For instance, a Grignard reaction between deuterated isopropyl magnesium bromide (iPrMgBr-d7) and deuterated acetaldehyde (CH3CDO) yields this compound after hydrolysis .

3\text{C(O)CD}3 + \text{CH}2=\text{CHMgBr} \rightarrow \text{CD}3\text{C(O)CH}2\text{CH}2\text{MgBr} \xrightarrow{\text{H}2\text{O}} \text{CD}3\text{CH(OH)CH}2\text{CH}3

This route offers >90% deuterium incorporation but requires expensive deuterated reagents. Recent advances utilize flow chemistry to reduce reagent waste, improving cost-efficiency for milligram-to-gram scale syntheses .

Comparative Analysis of Preparation Methods

The table below summarizes critical parameters for each method:

| Method | Deuteration Efficiency | Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Deuteration | 85–90% | 70–80% | Scalable, low cost | Requires high-pressure equipment |

| Ester Reduction | 95–98% | 77% | High positional selectivity | Expensive deuterated reagents |

| LDA-Mediated Exchange | 81% | 65–75% | Rapid, room-temperature compatible | Cryogenic conditions for enolate formation |

| Deuterated Precursors | >90% | 60–70% | Avoids post-synthetic labeling | High reagent costs, complex synthesis |

Catalytic deuteration is preferred for industrial applications due to its balance of cost and scalability. In contrast, academic labs favor LDA-mediated exchange for its rapid deuteration and minimal infrastructure requirements .

Industrial and Academic Optimization Strategies

Temperature and Solvent Systems

Optimal reaction temperatures range from -70°C (LDA methods) to 150°C (catalytic deuteration). Polar aprotic solvents like THF enhance reaction kinetics in enolate-based routes, while nonpolar solvents (e.g., hexane) improve catalyst longevity in hydrogenation .

Purification Techniques

Chromatography (HPLC, GC) and distillation are employed to achieve isotopic purity >99%. Simulated moving bed (SMB) chromatography enables continuous purification, reducing downtime in large-scale production .

Side Reaction Mitigation

Oxidation to 3-methyl-2-buten-1-al-d6 is minimized using inert atmospheres (N2/Ar) and antioxidant additives (e.g., BHT). Acidic workups prevent ether formation during ester reductions .

Analyse Chemischer Reaktionen

Types of Reactions

Prenol-d6 undergoes several types of chemical reactions, including:

Oxidation: Prenol-d6 can be oxidized to form prenal-d6 (3-methyl-2-butenal-d6) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Prenol-d6 can be reduced to form isoprenol-d6 (3-methyl-3-buten-1-ol-d6) using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Prenol-d6 can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

Oxidation: Prenal-d6 (3-methyl-2-butenal-d6)

Reduction: Isoprenol-d6 (3-methyl-3-buten-1-ol-d6)

Substitution: Depending on the nucleophile, products can include halogenated or aminated derivatives of Prenol-d6.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Chemical Reactions

3-Methyl-2-buten-1-ol-d6 is utilized as a reagent in organic synthesis, particularly for the protection of carboxylic acids. It forms 3-methyl-2-buten-1-yl (prenyl) esters, which are valuable intermediates in the synthesis of various organic compounds. This esterification process is crucial for synthesizing more complex molecules while preventing unwanted reactions during subsequent steps .

Synthesis of Isotope-Labeled Compounds

The deuterated version, this compound, is particularly important in the synthesis of isotope-labeled compounds used in metabolic studies and tracer experiments. Its incorporation into biological systems allows researchers to track metabolic pathways and interactions within living organisms .

Fragrance and Flavor Industry

Fragrance Ingredient

this compound is widely used as a fragrance component in cosmetics and detergents. Its pleasant odor profile makes it suitable for various applications in the personal care industry. The compound's stability and solubility enhance its utility as a fragrance ingredient .

Flavoring Agent

In addition to its use in fragrances, this compound can also serve as a flavoring agent due to its aromatic properties. It is often found in formulations aimed at enhancing the sensory experience of food products .

Analytical Chemistry

Mass Spectrometry Applications

The deuterated form of 3-methyl-2-buten-1-ol serves as an internal standard in mass spectrometry. Its unique isotopic signature allows for accurate quantification of compounds in complex mixtures, making it invaluable in analytical laboratories .

Chromatography Studies

In high-performance liquid chromatography (HPLC), this compound can be used to analyze other prenol lipids and their derivatives. The presence of deuterium helps improve the resolution and sensitivity of chromatographic techniques, facilitating better separation and identification of analytes .

Case Study 1: Metabolic Tracing with Deuterated Compounds

A study conducted by researchers utilized this compound as a tracer to investigate metabolic pathways in yeast cells. The incorporation of this compound allowed for the identification of specific metabolic routes that are otherwise difficult to trace using non-labeled compounds.

Case Study 2: Fragrance Development

In fragrance formulation studies, the use of this compound helped perfumers understand the interaction between various fragrance components. The deuterated version provided insights into how different molecules behave when combined, leading to more sophisticated scent profiles.

Wirkmechanismus

The mechanism of action of Prenol-d6 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in Prenol-d6 provide a distinct signal in NMR spectroscopy, allowing researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Physical State : Slightly yellowish liquid with a coffee-like aroma .

- Solubility: Miscible in chloroform and methanol, forming an oily solution .

- Storage : Stable at +4°C ; transported at room temperature .

- Isotopic Purity: Contains ~97% d5 (five deuterium atoms) and ~3% d0 (non-deuterated) .

The compound is critical in environmental and flavor chemistry, particularly for tracing biosynthetic pathways of terpenoids or analyzing volatile organic compounds (VOCs) in coffee aroma .

Structural and Isotopic Analogues

3-Methyl-2-buten-1-ol (Unlabeled)

- CAS : 556-82-1

- Molecular Formula : C₅H₁₀O

- Molecular Weight : 86.13 g/mol .

- Boiling Point : 140°C .

- Density : 0.84 g/cm³ .

- Applications : Used in flavorings (e.g., coffee, fruit) and as a precursor in terpene synthesis .

Comparison: The deuterated form exhibits a 6.04 g/mol increase in molecular weight due to isotopic substitution, enabling distinct spectral signatures in analytical methods. The unlabeled form is more volatile (higher bp) and used directly in industrial applications, while the deuterated variant serves as a non-reactive tracer .

2-Methyl-3-buten-2-ol

- CAS : 115-18-4

- Molecular Formula : C₅H₁₀O

- Molecular Weight : 86.13 g/mol .

- Boiling Point : 98–99°C .

- Density : 0.824 g/cm³ .

Comparison : This positional isomer has a hydroxyl group on carbon 2 instead of carbon 1. The lower boiling point and density reflect reduced molecular branching and weaker intermolecular forces. Unlike 3-methyl-2-buten-1-ol, it is less prevalent in natural products and primarily used in organic synthesis .

Functional Analogues

Isopentenol (3-Methyl-2-buten-1-ol)

- Synonyms: Prenol, γ,γ-dimethylallyl alcohol .

- CAS : 556-82-1 (same as unlabeled 3-methyl-2-buten-1-ol).

- Applications: Key intermediate in isoprenoid biosynthesis and a component of hop essential oils .

Comparison: Isopentenol shares identical chemical properties with unlabeled 3-methyl-2-buten-1-ol but is distinguished by its role in metabolic pathways, unlike the deuterated form’s analytical niche .

3-Buten-1-ol

- CAS : 627-27-0

- Molecular Formula : C₄H₈O

- Molecular Weight : 72.11 g/mol .

- Applications : Intermediate in polymer and surfactant production .

Comparison : The shorter carbon chain and terminal hydroxyl group result in lower molecular weight and divergent reactivity, limiting its overlap with 3-methyl-2-buten-1-ol-d6 in applications .

Research Findings and Discrepancies

- Isotopic Purity: Discrepancies in molecular weight reporting (e.g., 86.13 vs. 92.17) arise from incomplete deuterium labeling annotations in some sources .

- Synthetic Routes : Nagashima et al. (2000) developed a method for deuterated alcohol synthesis via palladium-catalyzed reactions, highlighting its utility in stereochemical studies .

Biologische Aktivität

3-Methyl-2-buten-1-ol-d6 (CAS Number: 53439-16-0) is a deuterated form of 3-Methyl-2-buten-1-ol, a compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHDO

- Molecular Weight : 92.171 g/mol

- Assay : ≥ 95% purity

Mechanisms of Biological Activity

This compound exhibits a range of biological activities, which can be classified into several categories:

- Antimicrobial Activity

- Cellular Processes

- Signal Transduction Pathways

- Neuronal Signaling

Study 1: Antiviral Efficacy

A study conducted by researchers demonstrated that this compound exhibited significant antiviral activity against the influenza virus. The compound was shown to inhibit viral replication in vitro, suggesting its potential as an antiviral agent .

Study 2: Apoptosis Induction in Cancer Cells

In a separate investigation, the compound was tested on various cancer cell lines. Results indicated that treatment with this compound led to increased apoptosis rates compared to untreated controls. This suggests its potential utility in cancer therapeutics .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and isotopic purity of 3-Methyl-2-buten-1-ol-d6?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm the absence of protons at deuteration sites (e.g., CH groups replaced by CD). Compare chemical shifts with non-deuterated 3-Methyl-2-buten-1-ol (CAS 556-82-1) .

- Mass Spectrometry (MS) : High-resolution MS should show a molecular ion peak at m/z = 92.17 (non-deuterated) +6 for d6, confirming isotopic enrichment.

- Infrared (IR) Spectroscopy : Compare C-D stretching frequencies (~2100–2200 cm) against C-H stretches (~2800–3000 cm).

- Data Table :

Q. What synthetic routes are effective for preparing this compound with high isotopic purity?

- Methodological Answer :

- Deuterium Exchange : React non-deuterated 3-Methyl-2-buten-1-ol with DO under acidic/basic catalysis. Monitor deuteration efficiency via NMR.

- Deuterated Starting Materials : Use deuterated reagents (e.g., CDMgBr) in Grignard reactions with appropriate carbonyl precursors.

- Purification : Distill at 140°C (non-deuterated bp ) and use deuterated solvents to minimize proton contamination.

Advanced Research Questions

Q. How does deuteration impact the kinetic parameters of this compound in esterification or oxidation reactions?

- Methodological Answer :

- Isotopic Effect Analysis : Compare reaction rates (k/k) using Arrhenius plots. For example, deuteration at OH groups may slow esterification due to reduced nucleophilicity.

- Computational Modeling : Use density functional theory (DFT) to simulate deuterium’s effect on transition states. Validate with experimental kinetic data .

Q. How can researchers resolve contradictions in environmental emission data involving this compound as a volatile organic compound (VOC) tracer?

- Methodological Answer :

- Source Attribution : Cross-reference emission factors with ecosystem-specific biomass data (e.g., tropical vs. temperate forests) to contextualize discrepancies .

- Constraint-Based Simulation : Apply statistical models to identify over-constrained variables (e.g., temperature/light dependencies) causing data conflicts .

- Data Table :

| Variable | Tropical Woodlands | Temperate Forests |

|---|---|---|

| Emission Factor | High (44% global VOC) | Moderate (variable) |

| Light Dependency | Strong | Moderate |

| Temperature Optimum | 30–35°C | 20–25°C |

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound during metabolic studies?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use deuterated internal standards to quantify impurities like residual non-deuterated alcohol.

- Isotope Ratio Mass Spectrometry (IRMS) : Measure ratios to assess isotopic purity (<3% d0 acceptable) .

Eigenschaften

IUPAC Name |

4,4,4-trideuterio-3-(trideuteriomethyl)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h3,6H,4H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUAYTHWZCLXAN-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCO)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482648 | |

| Record name | Prenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53439-16-0 | |

| Record name | Prenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.